![molecular formula C23H18ClFN2O3S B2468330 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-6-methoxyquinolin-4-amine CAS No. 895642-30-5](/img/structure/B2468330.png)
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-6-methoxyquinolin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at various positions by the sulfonyl, fluorobenzyl, and methoxy groups. These groups could potentially influence the compound’s reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonyl group might undergo reactions with amines or alcohols, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups and aromatic rings could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Antiproliferative and Tubulin Polymerization Inhibitors
Studies have focused on the modification of combretastatin A-4 analogs, revealing the impact of linkers and substituents on biological activity. Compounds containing sulfide and sulfone groups, similar in structure to the specified chemical, exhibited significant antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization, suggesting their potential as cancer therapeutic agents (Hsueh-Yun Lee et al., 2011).
Synthesis of Aza-heterocycles
Research into the synthesis of aza-heterocycles using O-sulfonyloximes as amination reagents highlights the creation of nitrogen-containing heterocycles like pyrroles, pyridines, and isoquinolines. This methodology suggests the compound's utility in generating a diverse array of heterocyclic compounds with potential pharmacological properties (K. Narasaka, 2003).
Antiviral Activity
A study on the synthesis of new sulfonamide derivatives, including quinolone and quinazoline derivatives, demonstrated potential antiviral activities. These compounds, structurally related to the specified chemical, showed promising results against tobacco mosaic virus, indicating their relevance in antiviral research (Zhuo Chen et al., 2010).
Pro-apoptotic Effects in Cancer Cells
Novel sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, activating p38/ERK phosphorylation. This research suggests the compound's potential in the development of new cancer therapies through the induction of apoptosis (A. Cumaoğlu et al., 2015).
PET Imaging Agents for Tumor Detection
The synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives for potential PET imaging agents in tumor detection highlight the compound's relevance in diagnostic applications. These derivatives have demonstrated significant tumor accumulation and fast clearance from muscle and blood in preclinical models, indicating their potential as PET imaging agents (Yurong Chen et al., 2012).
Mechanism of Action
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-30-18-8-11-21-20(12-18)23(27-13-15-2-6-17(25)7-3-15)22(14-26-21)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYFDDZSGGAAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-6-methoxyquinolin-4-amine |
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